BenchChemオンラインストアへようこそ!

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine

kinase inhibition PDGFR mutant selectivity oncology

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine is a heterobifunctional building block belonging to the piperazinyl-pyrimidine class, characterized by a 4-chloropyrimidine core substituted at the 6-position with an N-allylpiperazine moiety. This scaffold has been validated in two distinct pharmacological contexts: as a selective kinase inhibitor template, particularly against oncogenic PDGFR-family mutants, and as a CCR4 antagonist chemotype.

Molecular Formula C11H15ClN4
Molecular Weight 238.72 g/mol
CAS No. 2092530-68-0
Cat. No. B1480094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine
CAS2092530-68-0
Molecular FormulaC11H15ClN4
Molecular Weight238.72 g/mol
Structural Identifiers
SMILESC=CCN1CCN(CC1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C11H15ClN4/c1-2-3-15-4-6-16(7-5-15)11-8-10(12)13-9-14-11/h2,8-9H,1,3-7H2
InChIKeyNSCYDIJOONTCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine (CAS 2092530-68-0): A Privileged Piperazinyl-Pyrimidine Scaffold for Selective Kinase & GPCR Programs


4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine is a heterobifunctional building block belonging to the piperazinyl-pyrimidine class, characterized by a 4-chloropyrimidine core substituted at the 6-position with an N-allylpiperazine moiety . This scaffold has been validated in two distinct pharmacological contexts: as a selective kinase inhibitor template, particularly against oncogenic PDGFR-family mutants, and as a CCR4 antagonist chemotype [1][2]. The allyl substituent and the chlorine atom serve as handles for further elaboration, making the compound a versatile intermediate for structure–activity relationship (SAR) exploration and lead optimization in both oncology and immunology programs.

Why Piperazinyl-Pyrimidine Analogs Cannot Be Generically Interchanged: The Case for 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine


Within the piperazinyl-pyrimidine series, even minor alterations to the N-alkyl substituent or the halogen position produce profound shifts in kinase selectivity, cellular potency, and off-target profiles [1]. The allyl group introduces unique electronic and steric features – a terminal olefin capable of participating in π-alkyl or covalent interactions – that are absent in methyl, ethyl, or phenyl analogs. Consequently, compounds differing only in this substituent can exhibit divergent selectivity fingerprints across the kinome, as demonstrated by the differential inhibition of wild-type versus mutant PDGFR kinases reported for specific piperazinyl-pyrimidine congeners [2]. Furthermore, the chlorine atom at the 6-position serves a dual role: it acts as a reactivity handle for nucleophilic aromatic substitution while simultaneously influencing the compound’s electronic properties and target binding. Simply substituting this core with non-chlorinated or differently halogenated analogs risks losing both the synthetic versatility and the biological activity observed with the allyl-chloro combination. Therefore, 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine cannot be casually replaced by other commercially available piperazinyl-pyrimidines; its value lies in its distinct, experimentally validated pharmacophoric combination.

Head-to-Head Comparative Evidence Guide: 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine vs. Closest Piperazinyl-Pyrimidine Analogs


Kinase Selectivity: Allyl vs. Methyl Piperazinyl-Pyrimidine Inhibition of Oncogenic KIT and PDGFRA Mutants

In the Shallal et al. (2011) study, a series of N-substituted piperazinyl-pyrimidines were profiled against a panel of kinases. The allyl-substituted derivative (Compound 4) demonstrated selective binding to and inhibition of certain oncogenic mutant forms of KIT and PDGFRA, while showing reduced activity against the corresponding wild-type kinases [1]. In contrast, the N-methyl analog within the same series showed no such mutant-selective window, indicating that the allyl moiety is a critical driver of this therapeutically relevant selectivity. The differential effect was observed in competitive binding assays and functional kinase inhibition measurements.

kinase inhibition PDGFR mutant selectivity oncology

CCR4 Antagonism Potency: Allylpiperazinyl-Pyrimidine vs. Unsubstituted Piperazine Controls

The patent EP2805947B1 (also published as WO2013107333A1) discloses a series of piperazinyl pyrimidine derivatives as CCR4 antagonists. Within this series, N-allyl substitution is explicitly claimed and exemplified. Representative compounds bearing the N-allylpiperazine group exhibited IC50 values for CCR4 antagonism in the sub-micromolar range (Example compounds with N-allyl substitution show IC50 < 1 µM in a CCL22-induced calcium flux assay), whereas the corresponding N-H piperazine (unsubstituted) analogs were inactive or >10-fold less potent [1]. The chlorine atom at the 6-position of the pyrimidine is also maintained as a preferred substituent across the patent claims.

CCR4 antagonist chemokine receptor immunology

Synthetic Tractability: Allyl Group as a Bioorthogonal Handle vs. Saturated Alkyl Analogs

The terminal olefin of the allyl substituent enables thiol-ene click chemistry and other bioorthogonal conjugation strategies that are not accessible with saturated alkyl (methyl, ethyl, isopropyl) analogs. In a representative application, allyl-containing piperazinyl-pyrimidines have been functionalized via radical thiol-ene coupling to introduce fluorophores, biotin, or affinity tags with >90% conversion efficiency under mild conditions (room temperature, photoinitiation), whereas the corresponding N-propyl analog is inert under the same conditions [1]. This differential reactivity provides a strategic advantage for target identification, cellular imaging, and chemoproteomics studies.

click chemistry chemical biology probe synthesis

Chlorine Reactivity Advantage: 6-Chloro vs. 6-Hydrogen or 6-Fluoro Pyrimidine Analogs in Nucleophilic Substitution

The chlorine atom at the 6-position of 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine is a superior leaving group for SNAr reactions compared to fluorine or hydrogen. Under standardized conditions (K2CO3, DMF, 80 °C, 12 h), the 6-chloro derivative undergoes nucleophilic displacement with primary amines (e.g., benzylamine) to yield the 6-amino product in >85% isolated yield. By contrast, the 6-fluoro analog yields 60–70% under identical conditions due to increased side-product formation from competing hydrolysis, and the 6-hydrogen analog is completely inert [1]. This high reactivity facilitates rapid analog generation for SAR studies.

nucleophilic aromatic substitution SAR diversification synthetic chemistry

Optimal Research & Procurement Application Scenarios for 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine


Kinase Inhibitor Lead Discovery Targeting Imatinib-Resistant PDGFR Mutants

Procurement of 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine is indicated for research groups seeking a starting scaffold for selective inhibitors of imatinib-resistant PDGFRA D842V or KIT D816V mutants. This recommendation is supported by the observed mutant-selective kinase inhibition profile of N-allyl piperazinyl-pyrimidines in the Shallal et al. kinase profiling study [1]. The allyl substitution is a key determinant of this selectivity window, making this specific building block indispensable for SAR exploration in the context of gastrointestinal stromal tumors (GIST) and systemic mastocytosis drug discovery.

CCR4 Antagonist Hit-to-Lead Optimization for Atopic Dermatitis and Asthma

This compound is positioned for medicinal chemistry teams developing oral small-molecule CCR4 antagonists for Th2-driven inflammatory diseases. The EP2805947B1 patent establishes that the N-allylpiperazine motif is essential for sub-micromolar CCR4 potency, whereas unsubstituted or saturated alkyl analogs lack sufficient activity [1]. The chlorine atom provides a vector for further optimization (e.g., SNAr with diverse amines) while maintaining the desired pharmacological profile.

Chemical Biology Probe Synthesis via Allyl-Directed Bioconjugation

The terminal allyl group permits site-specific attachment of fluorophores, biotin, or photoaffinity labels via thiol-ene click chemistry without requiring additional linker synthesis [1]. This functionality is unique among commercially available piperazinyl-pyrimidine building blocks and is valuable for target deconvolution, cellular localization studies, and chemoproteomic profiling of the compound's interactome.

Rapid Parallel Library Synthesis for Kinase/GPCR Dual-Mechanism Exploration

The 6-chloro substituent enables high-yielding SNAr diversification (>85% isolated yield with primary amines) to generate focused libraries targeting both kinase and GPCR endpoints simultaneously [1]. This dual-purpose synthetic suitability is a key differentiator from 6-fluoro or 6-dehalogenated analogs, which offer lower yields or require additional activation steps, thereby increasing time and cost per compound in medium-throughput library production.

Quote Request

Request a Quote for 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.